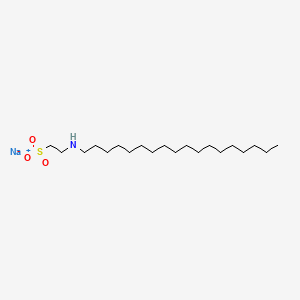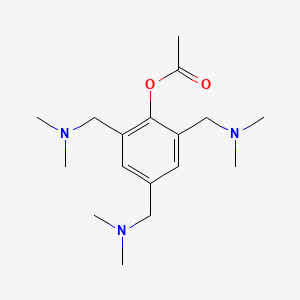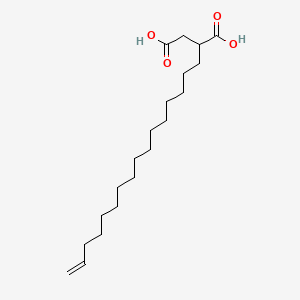
Barium epoxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium epoxyoctadecanoate: is an organometallic compound with the molecular formula C36H66BaO6 . It is a barium salt of epoxyoctadecanoic acid, which is an epoxy fatty acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium epoxyoctadecanoate can be synthesized through the reaction of barium hydroxide with epoxyoctadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: In industrial settings, this compound is produced by reacting barium chloride with sodium epoxyoctadecanoate in an aqueous medium. The reaction mixture is then filtered to remove any insoluble impurities, and the product is purified through recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Barium epoxyoctadecanoate can undergo oxidation reactions, leading to the formation of barium salts of oxidized fatty acids.
Reduction: The compound can be reduced to form barium salts of reduced fatty acids.
Substitution: this compound can participate in substitution reactions where the epoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed:
Oxidation: Barium salts of oxidized fatty acids.
Reduction: Barium salts of reduced fatty acids.
Substitution: Barium salts with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: Barium epoxyoctadecanoate is used as a precursor in the synthesis of other organometallic compounds. It is also utilized in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of barium ions with biological molecules. It is also employed in the development of barium-based contrast agents for imaging techniques.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: this compound is used in the production of lubricants, coatings, and plastics. Its unique properties make it suitable for enhancing the performance of these materials.
Mécanisme D'action
Molecular Targets and Pathways: Barium epoxyoctadecanoate exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The epoxy group in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the barium ion can interact with ion channels and transporters, affecting cellular processes.
Comparaison Avec Des Composés Similaires
9,10-epoxyoctadecanoic acid: This compound is similar in structure but lacks the barium ion.
Barium stearate: Another barium salt of a fatty acid, but without the epoxy group.
Barium titanate: A barium compound used in electronic applications, differing significantly in structure and properties.
Uniqueness: Barium epoxyoctadecanoate is unique due to the presence of both the barium ion and the epoxy group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
26264-65-3 |
|---|---|
Formule moléculaire |
C36H66BaO6 |
Poids moléculaire |
732.2 g/mol |
Nom IUPAC |
barium(2+);3-pentadecyloxirane-2-carboxylate |
InChI |
InChI=1S/2C18H34O3.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-16)18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 |
Clé InChI |
HDPDXEAVPUFUJV-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)








![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)

